2,2-Diethylisoxazolidinium chloride
Description
2,2-Diethylisoxazolidinium chloride is a quaternary ammonium compound featuring a five-membered isoxazolidinium ring (containing one oxygen and one nitrogen atom) with diethyl substituents at the 2-position. Isoxazolidinium salts are generally recognized for their ionic character and reactivity, making them useful as catalysts, intermediates, or stabilizers in chemical processes .
Properties
CAS No. |
101670-75-1 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2,2-diethyl-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H16NO.ClH/c1-3-8(4-2)6-5-7-9-8;/h3-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NGSSKYLDIBEOIK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
Canonical SMILES |
CC[N+]1(CCCO1)CC.[Cl-] |
Synonyms |
ISOXAZOLIDINIUM, 2,2-DIETHYL-, CHLORIDE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolidinium, 2,2-diethyl-, chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diethylamine with an appropriate aldehyde or ketone, followed by cyclization with a chlorinating agent to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of isoxazolidinium, 2,2-diethyl-, chloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoxazolidinium, 2,2-diethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new compounds with different functional groups .
Scientific Research Applications
Isoxazolidinium, 2,2-diethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Isoxazolidinium derivatives are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of isoxazolidinium, 2,2-diethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chlorinated Heterocyclic Compounds
Key Observations :
- Heteroatom Influence : The isoxazolidinium ring’s oxygen and nitrogen atoms may confer distinct electronic properties compared to sulfur-containing thiazoline or nitrogen-rich imidazolinium salts. This affects solubility, stability, and reactivity in polar solvents.
Pharmaceuticals and Agrochemicals
- Drug Synthesis : Prilocaine hydrochloride () and clonidine hydrochloride () highlight the role of chlorinated heterocycles in active pharmaceutical ingredients (APIs). The target compound’s ionic nature could make it suitable for prodrug formulations or ionic liquid-based drug delivery.
- Agrochemical Intermediates : 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride () is critical in pesticide synthesis. Isoxazolidinium derivatives might similarly contribute to herbicidal or insecticidal agents, leveraging their stability under environmental conditions.
Market and Industrial Trends
Table 2: Market Overview of Chlorinated Intermediates (2023–2032)
Insights :
- The global market for chlorinated intermediates is driven by pharmaceutical innovation (e.g., personalized medicine) and sustainable agriculture .
- Regulatory hurdles (e.g., REACH in Europe) may limit commercialization of novel compounds without robust toxicity data .
Research Findings and Gaps
Dehydrating Efficiency : Imidazolinium salts () achieve >90% yield in esterification, suggesting isoxazolidinium analogs could be benchmarked for similar reactions.
Thermal Stability : Acyl chlorides () degrade above 150°C, whereas quaternary ammonium salts like the target compound may exhibit higher thermal resilience, favoring industrial use.
Contradictions :
- While acyl chlorides dominate pharmaceutical synthesis (), quaternary ammonium salts face formulation challenges due to hygroscopicity .
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